molecular formula C19H20N4OS3 B12046877 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide CAS No. 477333-55-4

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide

Cat. No.: B12046877
CAS No.: 477333-55-4
M. Wt: 416.6 g/mol
InChI Key: JEISZXDDDPBAFU-UHFFFAOYSA-N
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Description

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide typically involves the following steps:

    Formation of 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of benzylthio group: The thiadiazole intermediate is then reacted with benzyl chloride to introduce the benzylthio group.

    Formation of acetamide derivative: The final step involves the reaction of the benzylthio-substituted thiadiazole with 4-(dimethylamino)phenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiadiazole derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiadiazole derivatives.

    Medicine: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-5-(3-chlorobenzylthio)-1,3,4-thiadiazole
  • 2-(Benzylthio)-5-(4-fluorobenzylthio)-1,3,4-thiadiazole

Uniqueness

The uniqueness of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other thiadiazole derivatives. The presence of both benzylthio and dimethylamino groups may enhance its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

477333-55-4

Molecular Formula

C19H20N4OS3

Molecular Weight

416.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C19H20N4OS3/c1-23(2)16-10-8-15(9-11-16)20-17(24)13-26-19-22-21-18(27-19)25-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,20,24)

InChI Key

JEISZXDDDPBAFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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